![molecular formula C14H9ClOS3 B14293319 2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone CAS No. 114049-74-0](/img/structure/B14293319.png)
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is characterized by the presence of multiple thiophene rings and a chloro-substituted ethanone group, making it a unique and versatile molecule.
准备方法
The synthesis of 2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core thiophene structure: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed to introduce the chloro group into the ethanone moiety.
Coupling of thiophene rings: The thiophene rings are coupled using cross-coupling reactions such as Suzuki or Stille coupling, which involve palladium catalysts and suitable ligands.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
化学反应分析
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ethanone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiophene rings or the ethanone group.
科学研究应用
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may be explored for similar therapeutic applications.
作用机制
The mechanism of action of 2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the chloro-substituted ethanone group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone can be compared with other thiophene derivatives, such as:
2-Chlorothiophene: A simpler compound with a single thiophene ring and a chloro substituent.
2-Chloro-1-(5-methyl-thiophen-2-yl)-ethanone: Similar in structure but with a methyl group instead of additional thiophene rings.
5-Chlorothiophene: Another simple thiophene derivative with a chloro substituent at a different position.
The uniqueness of this compound lies in its multiple thiophene rings and the specific positioning of the chloro and ethanone groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
114049-74-0 |
|---|---|
分子式 |
C14H9ClOS3 |
分子量 |
324.9 g/mol |
IUPAC 名称 |
2-chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C14H9ClOS3/c15-6-11(16)14-4-3-13(19-14)10-8-17-7-9(10)12-2-1-5-18-12/h1-5,7-8H,6H2 |
InChI 键 |
IWEIQPAKRSKRKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CSC=C2C3=CC=C(S3)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
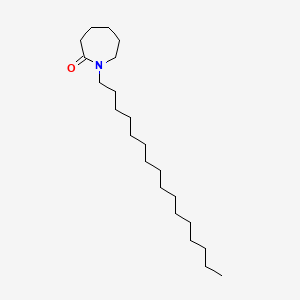

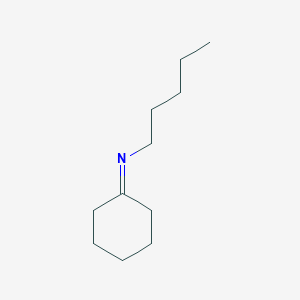
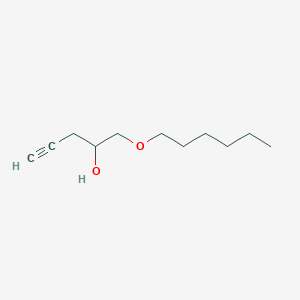
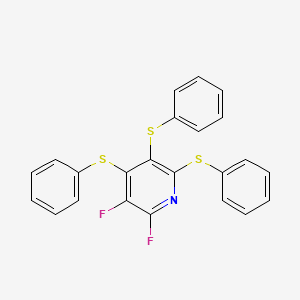


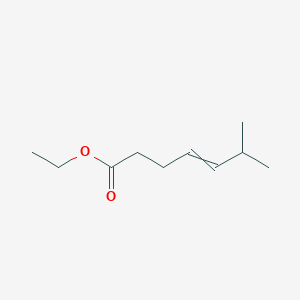
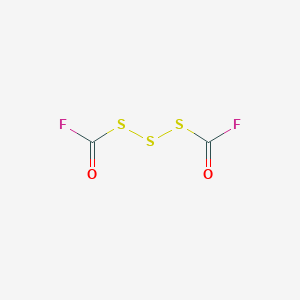


![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
